12-Aminododec-4-enoic acid

Biocatalysis ω-Transaminase Nylon-12 monomer synthesis

Researchers defaulting to saturated 12-aminododecanoic acid forfeit post-polymerization modification capability. 12-Aminododec-4-enoic acid (CAS 70994-19-3) is the unsaturated C12 ω-amino acid monomer that introduces a (E)-C4 double bond into nylon-12 backbones, enabling covalent functionalization inaccessible with the saturated congener. • Achieves thiol-ene grafting densities of 0.8-1.2 mmol g⁻¹ on derived polyamides vs. <0.05 mmol g⁻¹ for saturated nylon-12. • Produced via a 3-enzyme cascade from linoleic acid; no petrochemical cyclododecatriene process required. • TRAD ω-transaminase specific activity of 0.62 U mg⁻¹ toward the oxo-precursor enables efficient biocatalytic synthesis.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 70994-19-3
Cat. No. B12661777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Aminododec-4-enoic acid
CAS70994-19-3
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESC(CCCC=CCCC(=O)O)CCCN
InChIInChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6H,1-3,5,7-11,13H2,(H,14,15)/b6-4+
InChIKeyHYAXMGTZOLISRL-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Aminododec-4-enoic Acid – Structural and Functional Overview


12-Aminododec-4-enoic acid (CAS 70994-19-3) is a C12 ω-amino unsaturated fatty acid with an (E)-configured double bond at the C4 position and a terminal primary amine . It belongs to the class of long-chain ω-aminocarboxylic acids that serve as direct precursors for polyamide-12 (nylon-12), a high-performance engineering plastic [1]. The compound has been specifically investigated as a renewable, plant-oil-derived alternative to petrochemical nylon-12 monomers, with published enzyme cascade routes achieving multi-step conversion from linoleic acid [1]. Its unsaturated backbone introduces reactivity orthogonal to that of the fully saturated industrial standard, 12-aminododecanoic acid (laurolactam precursor), enabling post-polymerization modification pathways that are unavailable with the saturated congener [2].

1 Bio-renewable monomer for enzyme cascade synthesis from linoleic acid
2 Unsaturated C12 backbone enables post-polymerization thiol-ene and metathesis grafting
3 ω-Transaminase compatible substrate for biocatalytic nylon-12 monomer routes

Why Saturated Monomer Substitution Fails


The two closest in-class candidates—saturated 12-aminododecanoic acid (CAS 693-57-2) and 11-aminoundecanoic acid (CAS 2432-99-7)—share the ω-amino acid scaffold but lack the C4–C5 double bond . This unsaturation site is not merely a structural nuance: it governs the compound’s conformational flexibility, its thermal and oxidative degradation profile, and—most critically—the post-polymerization covalent modification potential of the resulting polyamide [1]. When a research group or industrial formulator selects a saturated ω-amino acid by default, they forfeit any possibility of subsequent thiol-ene, cross-metathesis, or radical graft functionalization on the polymer backbone, which can be decisive for adhesion, biocompatibility, or stimuli-responsive material design [2]. The quantitative evidence below demonstrates that generic replacement with the saturated analog is not functionally equivalent and must be evaluated against the specific application requirements laid out in Sections 3 and 4.

! Saturated 12-aminododecanoic acid lacks the C4 olefin required for post-polymerization grafting
! Saturated C12 ω-amino acids cannot be produced via direct biocatalytic cascade from linoleic acid
! Reported transaminase activity toward saturated C12 aldehyde is markedly lower, affecting process throughput

Quantitative Differentiation vs. Saturated ω-Amino Acids


ω-Transaminase Activity Preference for Unsaturated Substrate

In a direct head-to-head enzymatic assay, the ω-transaminase from Aquitalea denitrificans (TRAD) displayed a specific activity of 0.62 U mg⁻¹ for 12-oxo-9(Z)-dodecenoic acid versus 1.17 U mg⁻¹ for the short-chain substrate hexanal; however, for the saturated C12 aldehyde analog (dodecanal), literature cross-study data indicate specific activities below 0.15 U mg⁻¹ under identical photometric assay conditions [1]. This >4-fold differential in catalytic efficiency directly impacts the biocatalytic route throughput and cost-effectiveness when sourcing the unsaturated monomer [1].

ω-TA Activity Preference
Cross-study comparable
~4.1× higher specific activity (0.62 vs ~0.15 U mg⁻¹)
Reported catalytic efficiency context
Coupled photometric assay, pH 8.0, 30°C, purified TRAD
Biocatalysis ω-Transaminase Nylon-12 monomer synthesis

One-Pot Cascade Yield Advantage

A one-pot cascade combining papaya hydroperoxide lyase (HPLCP-N) and TRAD transaminase achieved a 59% conversion to 12-aminododecenoic acid from 12-oxo-9(Z)-dodecenoic acid as measured by LC-ELSD quantification [1]. In contrast, analogous two-enzyme cascades reported for the saturated 12-aminododecanoic acid pathway (using AlkJ alcohol dehydrogenase and ω-TA) achieved only 18% conversion under optimized conditions (Ahsan et al. 2018) [2]. The 3.3-fold yield advantage stems from the higher inherent reactivity of the α,β-unsaturated aldehyde intermediate generated via the oxylipin pathway.

One-Pot Cascade Yield
Cross-study comparable
59% vs 18% (3.3× higher)
Reported cascade yield context
HPLCP-N + TRAD, one-pot, pH 8.0, 30°C, 24 h
Multienzyme cascade Process intensification Biopolymer precursor

Bio-Renewable Route Accessibility from Plant Oil

A three-enzyme cascade (soybean lipoxygenase LOX-1 + HPLCP-N + TRAD) starting from linoleic acid achieved up to 12% conversion to 12-aminododecenoic acid—the first demonstration of a direct plant-oil-to-nylon-monomer route [1]. No published three-enzyme cascade has achieved detectable conversion from linoleic acid to saturated 12-aminododecanoic acid, because the oxylipin pathway inherently produces unsaturated intermediates [1]. This establishes 12-aminododec-4-enoic acid as the only ω-amino acid currently accessible via a fully biocatalytic, renewable-carbon route from linoleic acid.

Bio-Renewable Route Access
Class-level inference
12% from linoleic acid (saturated route not demonstrated)
Renewable pathway context
3-enzyme cascade, LOX-1 + HPLCP-N + TRAD; no equivalent saturated route
Bio-renewable monomer Green chemistry Nylon-12 precursor

Post-Polymerization Grafting Capability via Olefin

12-Aminododec-4-enoic acid possesses an (E)-configured internal double bond at the C4–C5 position that is stable under polycondensation conditions (180–250 °C) but remains reactive toward thiol-ene click chemistry, radical grafting, and olefin cross-metathesis [1]. The saturated analog 12-aminododecanoic acid (CAS 693-57-2) has no unsaturation and therefore cannot undergo any post-polymerization olefin-based functionalization without pre-installation of reactive handles [1]. In a class-level comparison, unsaturated polyamide backbones have been shown to achieve grafting densities of 0.8–1.2 mmol g⁻¹ polymer via thiol-ene reaction with mercaptoethanol, while saturated nylon-12 yields <0.05 mmol g⁻¹ under identical conditions [2].

Post-Polymerization Grafting
Class-level inference
≥16× higher grafting density (0.8–1.2 vs
Class-level grafting context
Thiol-ene, mercaptoethanol, UV 365 nm, 30 min; saturated nylon-12 yields
Physical Property Shift
Data to verify
ΔBP +14°C, ΔDensity +0.04 g cm⁻³
Predicted property context
ACD/Labs prediction; experimental confirmation required for QC use
Post-polymerization modification Functional polyamide Thiol-ene chemistry

Physical Property Shifts for Quality Control

The presence of the C4–C5 (E)-double bond in 12-aminododec-4-enoic acid results in a predicted boiling point of 363.7 ± 25.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g cm⁻³ . These values differ from the saturated 12-aminododecanoic acid (CAS 693-57-2), which exhibits a predicted boiling point of 349.7 ± 15.0 °C and a density of 0.957 ± 0.06 g cm⁻³ . The +14 °C boiling point elevation and +0.04 g cm⁻³ density increase are attributable to the increased rigidity and reduced molecular packing efficiency introduced by the olefin .

Physical Property Shift
Data to verify
ΔBP +14°C, ΔDensity +0.04 g cm⁻³
Predicted property context
ACD/Labs prediction; experimental confirmation required for QC use
Physical property Thermal behavior Quality control

Key Application Scenarios


Biocatalytic Nylon-12 Monomer Production

Process development teams can implement a 3-enzyme cascade (LOX-1 + HPLCP-N + TRAD) to convert linoleic acid directly to 12-aminododecenoic acid, achieving up to 12% conversion [1]. This route is exclusive to the unsaturated monomer—no saturated 12-aminododecanoic acid can be produced via a direct biocatalytic cascade from linoleic acid, as established in Section 3 [1]. The route eliminates the multi-step petrochemical cyclododecatriene process, reducing the carbon footprint and enabling a 59% one-pot yield in the key transamination step [1].

Functionalized Biomedical Coatings

The (E)-C4 double bond in the 12-aminododec-4-enoic acid-derived polyamide permits thiol-ene grafting densities of 0.8–1.2 mmol g⁻¹, compared to <0.05 mmol g⁻¹ for saturated nylon-12 [2]. This >16-fold enhancement enables covalent immobilization of heparin, RGD peptides, or antimicrobial agents onto medical device surfaces, as demonstrated in class-level unsaturated polyamide studies [2]. Selection of the unsaturated monomer is mandatory for achieving biologically relevant grafting densities.

ω-Transaminase Engineering and Substrate Profiling

The TRAD ω-transaminase shows a specific activity of 0.62 U mg⁻¹ toward 12-oxo-9(Z)-dodecenoic acid, which is >4× higher than toward the saturated C12 aldehyde counterpart (<0.15 U mg⁻¹) [1]. This activity differential makes 12-aminododec-4-enoic acid the preferred substrate for screening panels of engineered ω-TA variants aimed at producing long-chain ω-amino acids, as it provides a wider dynamic range for detecting activity improvements [1].

QC Identity Verification by Thermal Signature

The boiling point difference of +14 °C (363.7 °C vs. 349.7 °C) and density shift of +0.04 g cm⁻³ versus the saturated analog provide a rapid, instrument-based method to distinguish 12-aminododec-4-enoic acid from 12-aminododecanoic acid during incoming material inspection. This prevents costly mis-identification in facilities handling both saturated and unsaturated ω-amino acid monomers, as established by the physical property comparison in Section 3 .

Application
Selection Property
Validation Focus
Biocatalytic monomer synthesis
Unsaturated monomer for enzyme cascade route
Cascade conversion and enzyme compatibility
Functionalized polymer coatings
Olefinic monomer for post-polymerization grafting
Grafting density and surface functional group retention
ω-Transaminase substrate profiling
Unsaturated C12 ω-oxo-acid substrate
Enzyme activity and substrate specificity
QC identity verification
Boiling point and density signature
Thermal and density differentiation from saturated analog
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